molecular formula C8H11N3O2S B8664037 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid

2-(piperazin-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B8664037
M. Wt: 213.26 g/mol
InChI Key: LSBRUUSUUVOXFJ-UHFFFAOYSA-N
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Patent
US08846682B2

Procedure details

2-Bromothiazole carboxylic acid 1 (1 g; 4.8 mmol) and piperazine (6.2 g; 72 mmol; 24 equiv.) were dissolved in dioxane, K2CO3 (3.32 g; 24 mmol; 5 equiv.) was added and the suspension was refluxed over night. The solvent was removed at the rotary evaporator, the residue dissolved in ethanol, filtered and recrystallized. The crude product was dried at the oil pump and directly used in the following step.
Name
2-Bromothiazole carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.32 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1(C(O)=O)[NH:6][CH:5]=[CH:4][S:3]1.[NH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.[C:16]([O-])([O-:18])=[O:17].[K+].[K+]>O1CCOCC1>[N:10]1([C:2]2[S:3][C:4]([C:16]([OH:18])=[O:17])=[CH:5][N:6]=2)[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1 |f:2.3.4|

Inputs

Step One
Name
2-Bromothiazole carboxylic acid
Quantity
1 g
Type
reactant
Smiles
BrC1(SC=CN1)C(=O)O
Name
Quantity
6.2 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.32 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed over night
CUSTOM
Type
CUSTOM
Details
The solvent was removed at the rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
recrystallized
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried at the oil pump

Outcomes

Product
Name
Type
Smiles
N1(CCNCC1)C=1SC(=CN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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